molecular formula C20H22BrNO4 B11692570 Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate

Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate

Cat. No.: B11692570
M. Wt: 420.3 g/mol
InChI Key: JZHWPGFGQMEDLI-UHFFFAOYSA-N
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Description

Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate is a synthetic organic compound characterized by a pentyl ester group, a para-substituted benzoate core, and a (4-bromophenoxy)acetyl substituent. Its molecular structure combines lipophilic and electron-withdrawing features, making it relevant in medicinal chemistry and material science. The compound’s unique (4-bromophenoxy)acetyl group distinguishes it from analogs through the inclusion of an ether-oxygen bridge, which influences electronic properties and steric interactions.

Properties

Molecular Formula

C20H22BrNO4

Molecular Weight

420.3 g/mol

IUPAC Name

pentyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C20H22BrNO4/c1-2-3-4-13-25-20(24)15-5-9-17(10-6-15)22-19(23)14-26-18-11-7-16(21)8-12-18/h5-12H,2-4,13-14H2,1H3,(H,22,23)

InChI Key

JZHWPGFGQMEDLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated equipment to scale up the process.

Chemical Reactions Analysis

Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4-aminobenzoic acid, a structural component of Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate, exhibit notable antimicrobial properties. Studies have shown that similar compounds can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 15.62 µM to 62.5 µM . The presence of the bromophenoxy group enhances the compound's lipophilicity, potentially improving its membrane permeability and antibacterial efficacy.

Anticancer Potential

The anticancer activity of compounds related to this compound has been documented in several studies. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. IC50 values for these cell lines ranged from 15 µM to 20 µM, indicating moderate potency . The proposed mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation.

Case Study 1: Antibacterial Efficacy

A study synthesized various derivatives of benzoate compounds and evaluated their antibacterial effects against Staphylococcus aureus and Bacillus subtilis. The results demonstrated that modifications to the side chains significantly affected potency, highlighting structure–activity relationships that inform future drug design .

Case Study 2: Anticancer Screening

In another comprehensive screening involving thienopyridine derivatives similar to this compound, researchers found promising results in inhibiting proliferation in MCF-7 cells through apoptosis induction mechanisms as evidenced by flow cytometry assays . This suggests that structural modifications can enhance anticancer activity.

Data Summary

The following table summarizes key findings from studies on related compounds:

Activity Cell Line IC50 (µM) Reference
AntibacterialS. aureus15.62
AnticancerMCF-715
AnticancerA54920

Mechanism of Action

The mechanism of action of Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the acetylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural differences between the target compound and three analogs from the literature:

Compound Name Ester Group Substituent Structure Bromine Position Molecular Formula Molar Mass (g/mol) CAS Number
Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate Pentyl (4-Bromophenoxy)acetyl Para C20H22BrNO6* ~476.3* Not Provided
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate Ethyl (4-Bromophenyl)acetyl Para C17H16BrNO3 362.22 6119-09-1
Pentyl 4-[(2-bromobenzoyl)amino]benzoate Pentyl 2-Bromobenzoyl Ortho C19H20BrNO3 390.27 351898-42-5
Ethyl 4-[(2-{[(4-bromophenyl)sulfonyl]amino}propanoyl)amino]benzoate Ethyl (4-Bromophenyl)sulfonyl-propanoyl Para C18H19BrN2O5S 455.32 1008063-39-5

*Estimated based on structural analysis.

Key Observations:

Longer alkyl chains (e.g., pentyl vs. ethyl) reduce aqueous solubility but may improve bioavailability in lipid-rich environments .

Substituent Functional Groups: The target compound’s (4-bromophenoxy)acetyl group introduces an ether-oxygen bridge absent in ’s (4-bromophenyl)acetyl, altering electronic effects. The oxygen atom enhances electron-withdrawing properties and may influence hydrogen-bonding interactions . ’s 2-bromobenzoyl substituent lacks the acetyl spacer, creating a rigid benzoyl group with ortho-bromine, which increases steric hindrance . ’s sulfonyl-propanoyl chain adds a sulfonamide moiety, significantly increasing polarity and introducing a hydrogen-bond acceptor/donor site .

Bromine Position :

  • Para-substituted bromine (target, ) allows for planar molecular geometries, optimizing π-π stacking in crystal structures. Ortho-bromine () disrupts symmetry and may hinder packing efficiency .

Implications on Physicochemical Properties

Lipophilicity (LogP): The target compound’s pentyl ester and phenoxyacetyl group likely yield a higher LogP than ethyl analogs (e.g., : LogP ~3.5 estimated), favoring lipid membrane penetration.

Thermal Stability :

  • Ether linkages (target) are less thermally stable than direct C-C bonds (), making the target more prone to degradation under high temperatures .

Synthetic Complexity: The target’s phenoxyacetyl group requires additional synthetic steps (e.g., Williamson ether synthesis) compared to ’s simpler acetyl coupling .

Biological Activity

Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial effects. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pentyl group, a bromophenoxy moiety, and an acetylamino group attached to a benzoate backbone. The presence of halogen atoms and functional groups in its structure suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Compounds exhibiting structural similarities demonstrated cytotoxicity in cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). For example, one study reported that a related compound induced apoptosis through the activation of caspases, indicating a mechanism for its anticancer activity .
  • Mechanism of Action : The anticancer mechanisms often involve inhibition of key signaling pathways, including the epidermal growth factor receptor (EGFR) pathway. Compounds targeting EGFR have been shown to disrupt proliferation signals in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Similar compounds have been evaluated for their efficacy against various pathogens:

  • Bacterial Inhibition : Studies on related benzoate derivatives reveal promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications can enhance potency against specific bacterial targets .
  • Fungal Activity : Investigations into the antifungal properties suggest that certain derivatives can inhibit fungal growth, providing a potential avenue for therapeutic applications in treating fungal infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

ModificationEffect on Activity
Addition of halogensIncreased potency against cancer cells
Variation in alkyl chain lengthAlters solubility and bioavailability
Functional group substitutionsModulates interaction with target enzymes

These insights are critical for guiding future synthetic efforts aimed at optimizing the biological activity of this compound.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of similar compounds demonstrated that modifications to the phenoxy group significantly enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • In Silico Analysis : Computational docking studies have provided insights into the binding affinities of related compounds to EGFR, suggesting that specific structural features enhance their inhibitory effects on tyrosine kinase activity .

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